

Discovery and Synthesis of OX04528: A Technical Guide

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Compound of Interest

Compound Name: OX04528
Cat. No.: B15607985

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Abstract

OX04528 is a highly potent and selective G-protein biased agonist of the G protein-coupled receptor 84 (GPR84), a receptor implicated in inflammatory and fibrotic diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of **OX04528**. The development of **OX04528** arose from a systematic structure-activity relationship (SAR) optimization of the parent compound, DL-175. A key discovery was that the introduction of a 5-hydroxy substituent to the pyridine N-oxide group of the parent molecule resulted in a significant enhancement of potency in cyclic AMP (cAMP) signaling pathways, with an EC₅₀ value in the low picomolar range. Notably, **OX04528** demonstrates strong G-protein signaling bias, showing no detectable β -arrestin recruitment. This guide details the synthetic route, experimental protocols for its biological evaluation, and presents its pharmacological data in a structured format.

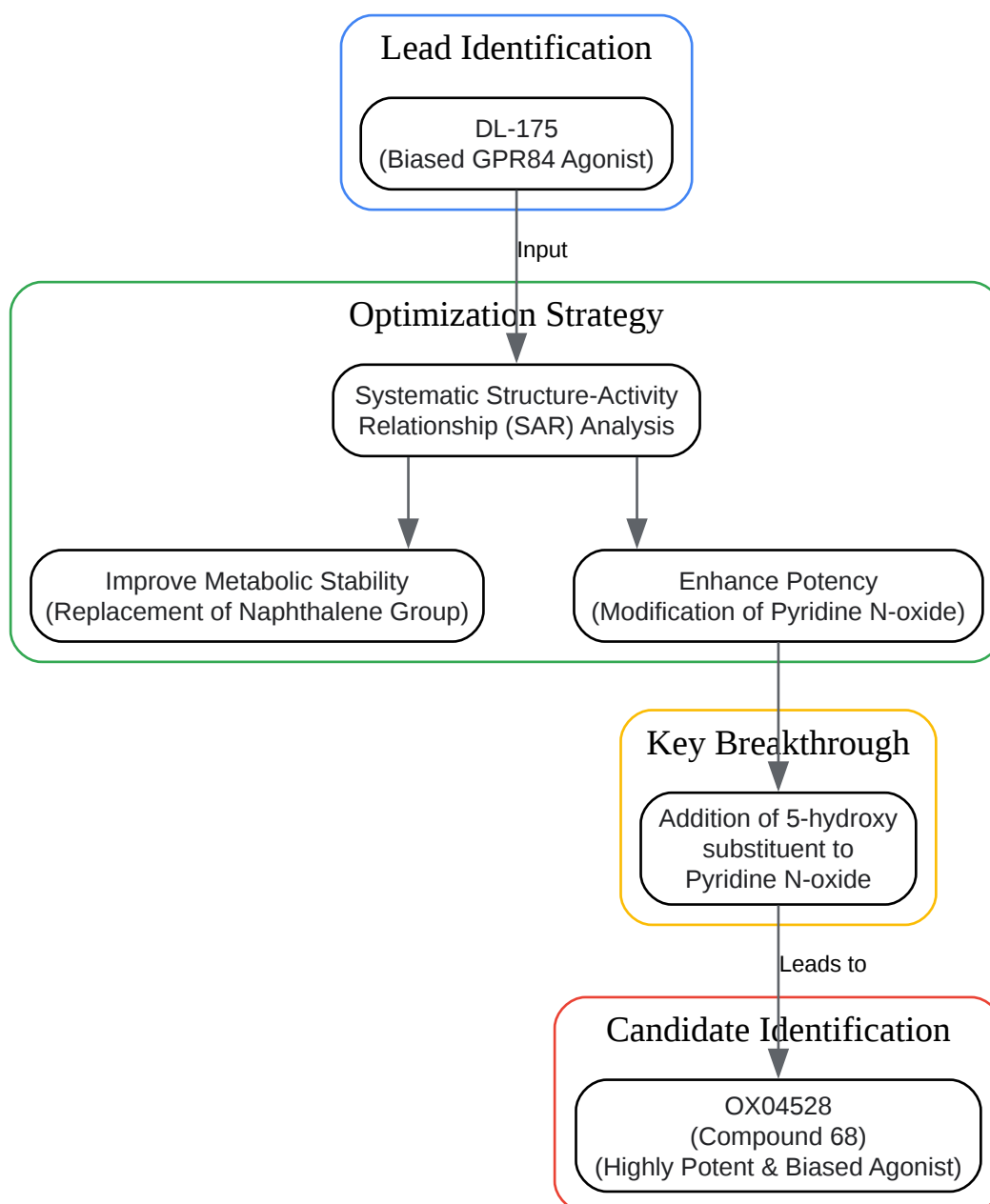
Discovery of OX04528

The discovery of **OX04528** was the result of a focused lead optimization program aimed at improving the metabolic stability and potency of the known GPR84 biased agonist, DL-175.^{[1][2][3][4][5]} The research, detailed by Wang et al. (2024) in the Journal of Medicinal Chemistry, involved a systematic SAR analysis.^{[1][2][3][4][5]} A critical breakthrough in this program was the finding that the addition of a 5-hydroxy group to the pyridine N-oxide moiety of the lead compound scaffold dramatically increased the agonist's potency for G α i/cAMP signaling by

three orders of magnitude.[1][2][3][4][5] This modification led to the identification of **OX04528** (also referred to as compound 68) as a highly potent and G-protein biased GPR84 agonist.[1][2][3][4][5]

Logical Workflow of Discovery

The discovery process followed a logical progression from a known biased agonist to a highly optimized clinical candidate. This workflow can be visualized as follows:



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Discovery workflow of **OX04528**.

Synthesis of OX04528

The chemical synthesis of **OX04528**, chemically named 3-(3-(3,5-Bis(trifluoromethyl)phenyl)propyl)-5-hydroxypyridine-1-oxide, is a multi-step process. The following is a representative synthetic scheme based on the procedures described by Wang et al. (2024).

A detailed, step-by-step synthetic protocol is proprietary and not fully disclosed in the public domain. The following represents a plausible synthetic route based on available information.

A potential synthetic route could involve the preparation of a substituted pyridine derivative followed by N-oxidation and subsequent functional group manipulations to introduce the propyl-bis(trifluoromethyl)phenyl side chain.

Biological Activity and Pharmacological Profile

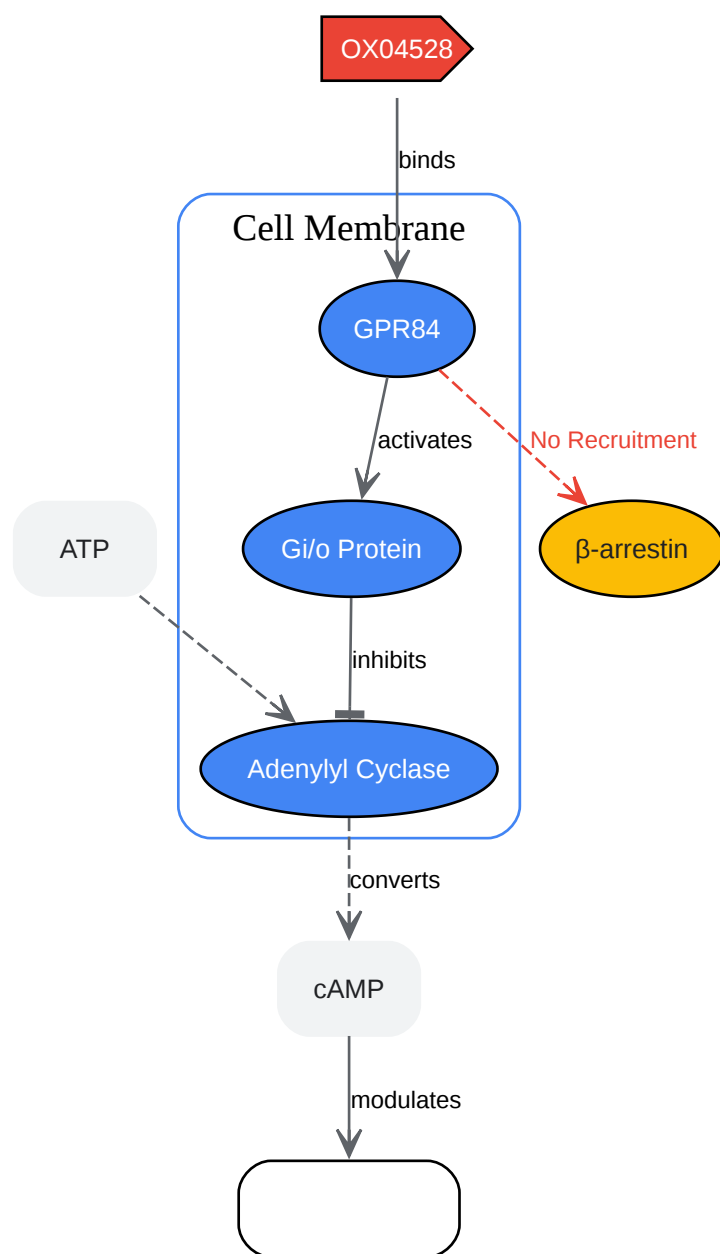
OX04528 is a potent agonist of GPR84, demonstrating significant bias towards the G-protein signaling pathway over β -arrestin recruitment.

Quantitative Data Summary

Parameter	Value	Assay System	Reference
In Vitro Potency			
EC50 (cAMP Inhibition)	0.00598 nM	CHO-hGPR84 cells	[6]
EC50 (β -arrestin Recruitment)	> 80 μ M	CHO- β -arrestin-hGPR84 cells	[1][2][3][4][5]
Selectivity			
FFA1 Activity	No detectable activity	CHO-hFFA1 cells	[1][2][3]
FFA4 Activity	No detectable activity	CHO-hFFA4 cells	[1][2][3]
CB2 Activity	No detectable activity	CHO-hCB2 cells	[1][2][3]
Pharmacokinetics			
Half-life (t1/2)	58 minutes	Mouse (10 mg/kg, oral)	

Signaling Pathway

GPR84 is a G α i-coupled receptor. Upon activation by an agonist such as **OX04528**, the G α i subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This G-protein biased signaling of **OX04528** is a key feature of its pharmacological profile.



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GPR84 signaling pathway activated by **OX04528**.

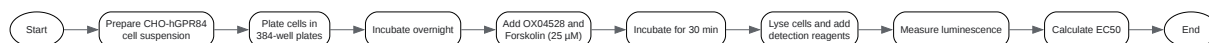
Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **OX04528**, based on standard procedures and information from Wang et al. (2024).

cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP, typically stimulated by forskolin, in cells expressing the target receptor.

Experimental Workflow:



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Workflow for the cAMP inhibition assay.

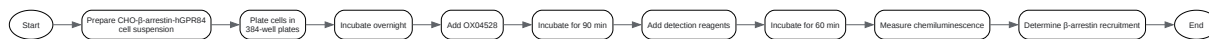
Detailed Protocol:

- **Cell Culture:** Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84) are cultured in Ham's F-12 Nutrient Mix supplemented with 10% (v/v) fetal bovine serum, 19 mM HEPES, 600 µg/mL G418, and 1% (v/v) penicillin-streptomycin mixture, at 37°C in a 5% CO₂ humidified atmosphere.[7]
- **Cell Plating:** Cells are harvested and seeded into 384-well plates at a density of 5,000 cells per well and incubated overnight.
- **Compound Treatment:** The next day, cells are treated with various concentrations of **OX04528** followed by the addition of forskolin to a final concentration of 25 µM to stimulate cAMP production.
- **Incubation:** The plates are incubated for 30 minutes at room temperature.
- **Detection:** Following incubation, cell lysis and cAMP detection are performed using a commercial cAMP assay kit according to the manufacturer's instructions.
- **Data Analysis:** The resulting signal (e.g., luminescence) is measured, and the data are normalized to the response of a reference agonist. The EC₅₀ values are calculated using a sigmoidal dose-response curve.

β-Arrestin Recruitment Assay

This assay determines whether the activation of the receptor by a ligand leads to the recruitment of β -arrestin proteins, a key step in receptor desensitization and an indicator of a different signaling pathway.

Experimental Workflow:



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Workflow for the β -arrestin recruitment assay.

Detailed Protocol:

- Cell Culture: CHO cells stably co-expressing human GPR84 and a β -arrestin fusion protein (e.g., using the PathHunter® β -arrestin assay system) are cultured under appropriate conditions.^[7]
- Cell Plating: Cells are plated in 384-well white, solid-bottom assay plates at a suitable density and incubated overnight.
- Compound Addition: Cells are treated with a range of concentrations of **OX04528**.
- Incubation: The plates are incubated for 90 minutes at 37°C.
- Detection: Detection reagents are added, and the plates are incubated for a further 60 minutes at room temperature in the dark.
- Data Analysis: Chemiluminescence is measured using a plate reader. The data is normalized to the response of a known β -arrestin-recruiting agonist to determine the extent of recruitment.

Conclusion

OX04528 represents a significant advancement in the development of GPR84-targeted therapeutics. Its high potency, selectivity, and G-protein signaling bias make it a valuable tool

for further investigating the role of GPR84 in health and disease. The detailed information provided in this technical guide on its discovery, synthesis, and pharmacological characterization is intended to support ongoing research and drug development efforts in this area.

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